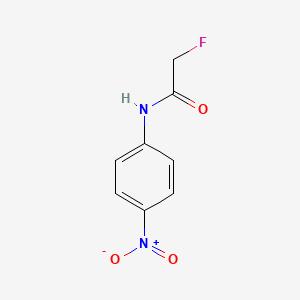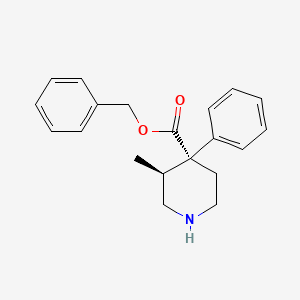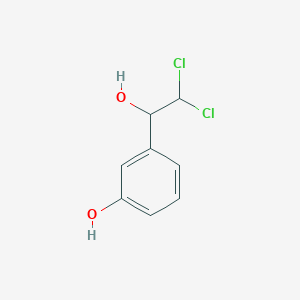
3-(2,2-Dichloro-1-hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-hydroxyethyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the chlorination of 3-(1-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroxyethylphenol using reducing agents such as sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxyethylphenol.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
3-(2,2-Dichloro-1-hydroxyethyl)phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of 3-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include oxidative stress response and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
2,3-Dichlorophenol: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
3-(2,2-Dichloroethyl)phenol: Similar structure but without the hydroxyl group, affecting its reactivity and biological activity
Uniqueness
3-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both dichloro and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8Cl2O2 |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
3-(2,2-dichloro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
Clé InChI |
JXYPMSRSPZJPAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


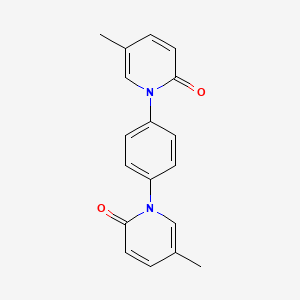

![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
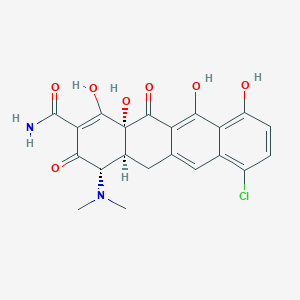
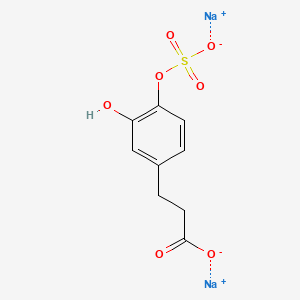

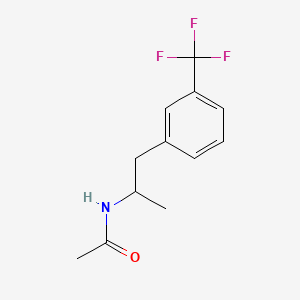
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
